N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2S/c19-12-5-4-8-14(9-12)20-16(24)10-15-11-26-18(22-15)23-17(25)21-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZQRFZXQWDVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is Indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a potential target for the next generation of cancer immunotherapies.
Pharmacokinetics
The compound has been structurally modified to improve its cellular activity and pharmacokinetic properties. These modifications include the extension of the side chain of the N-hydroxy-thiophene-2-carboximidamide core. .
Result of Action
The compound has demonstrated significant in vivo target inhibition on IDO1 in a human SK-OV-3 ovarian xenograft tumor mouse model. This suggests that the compound could have potential therapeutic effects in the treatment of certain types of cancer.
Biological Activity
N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications. The presence of the bromophenyl and phenylcarbamoyl moieties contributes to its potential biological efficacy.
Anticancer Activity
Research indicates that compounds containing thiazole structures exhibit significant anticancer properties. For instance, derivatives of thiazole have been reported to inhibit the growth of various cancer cell lines, including MCF-7 (human breast carcinoma) and HEPG2 (liver cancer) cells. The study highlighted that certain thiazole derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting enhanced potency against cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-(3-bromophenyl)... | MCF-7 | 21.3 ± 0.72 | |
| Thiazole Derivative A | HEPG2 | 10.28 | |
| Thiazole Derivative B | SKNMC | 5.41 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures can activate caspases and release cytochrome c from mitochondria, leading to programmed cell death . Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell survival, such as Abl protein kinase, thus inhibiting their activity .
Antimicrobial Activity
In addition to its anticancer properties, the compound's thiazole moiety is associated with antimicrobial activity. Research has demonstrated that thiazole derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds with electron-withdrawing groups on the phenyl ring have shown enhanced antibacterial activity comparable to standard antibiotics like norfloxacin .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative C | Staphylococcus aureus | 15 | |
| Thiazole Derivative D | Escherichia coli | 30 |
Case Studies
Several case studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound. One study synthesized a series of thiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly influenced biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Another study investigated the antimicrobial properties of phenylthiazol derivatives, finding that modifications to the phenyl group could enhance antibacterial efficacy against resistant strains of bacteria .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
- Molecular Formula : C₁₈H₁₄BrN₃O₂S
- Molecular Weight : 424.3 g/mol (estimated based on analogs in –15).
- Key Features: Acetamide backbone: Provides hydrogen-bonding capability via the amide group. 1,3-Thiazol ring: A heterocyclic core with a phenylcarbamoyl amino group at position 2, enabling π-π stacking and hydrogen-bond interactions.
The bromine atom may enhance metabolic stability compared to non-halogenated analogs .
Comparison with Similar Compounds
Structural Analogs with Modified Aryl Groups
Analysis :
Analogs with Heterocyclic Modifications
Analysis :
- Heterocyclic Core: The target compound’s thiazol-carbamoyl group provides dual hydrogen-bond donor/acceptor sites, whereas triazole-thio analogs () prioritize sulfur-mediated interactions.
- Bioisosteres : Fluorine in 4CJ acts as a bioisostere for hydrogen, enhancing target affinity without significant steric changes .
Pharmacokinetic Properties :
- Lipophilicity: The bromine atom increases LogP compared to Mirabegron (estimated LogP ~2.5 vs.
- Metabolic Stability: Bromine’s electron-withdrawing effect may slow oxidative metabolism compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
